2,2,2-trideuterioacetic acid
Overview
Description
2,2,2-trideuterioacetic acid is a specific isotope-labeled form of acetic acid. This compound is characterized by the presence of carbon-13 and deuterium isotopes, making it a valuable tool in various scientific research applications. The molecular formula of this compound is 13CD3CO2H, and it has a molecular weight of 64.06 g/mol .
Mechanism of Action
Target of Action
As a derivative of acetic acid, it may interact with similar biological targets .
Mode of Action
It’s important to note that the presence of deuterium atoms could potentially alter the compound’s interactions with its targets .
Biochemical Pathways
As a derivative of acetic acid, it might be involved in similar metabolic pathways .
Pharmacokinetics
The presence of deuterium atoms could potentially influence these properties .
Result of Action
As a derivative of acetic acid, it might exhibit similar effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2,2,2-trideuterioacetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trideuterioacetic acid typically involves the incorporation of carbon-13 and deuterium isotopes into the acetic acid molecule. One common method is the reaction of deuterated methanol (CD3OH) with carbon-13 labeled carbon dioxide (13CO2) under specific conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires high purity reagents and controlled reaction conditions to ensure the incorporation of isotopes at the desired positions. The final product is then purified and characterized to confirm its isotopic composition .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trideuterioacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form ethanol.
Substitution: It can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides.
Major Products
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Ethanol (C2H5OH).
Substitution: Esters (RCOOR’) and amides (RCONR2).
Scientific Research Applications
2,2,2-trideuterioacetic acid is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of labeled compounds for quality control and analytical purposes.
Comparison with Similar Compounds
Similar Compounds
Acetic Acid-1-13C: Labeled with carbon-13 at the first carbon position.
Acetic Acid-2-13C: Labeled with carbon-13 at the second carbon position.
Acetic Acid-d4: Labeled with deuterium at all four hydrogen positions.
Uniqueness
2,2,2-trideuterioacetic acid is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in various analytical techniques, making it a valuable tool in research applications .
Properties
IUPAC Name |
2,2,2-trideuterioacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-KQORAOOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481080 | |
Record name | Acetic acid-2-13C,2,2,2-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.063 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79562-15-5 | |
Record name | Acetic acid-2-13C,2,2,2-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETIC ACID-2-13C, 2,2,2-d3, * ATOM % 13C,* ATOM % D | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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